3-Bromo-2-hydroxy-5-methylbenzamide
Description
3-Bromo-2-hydroxy-5-methylbenzamide is a brominated benzamide derivative characterized by a benzamide backbone substituted with a hydroxyl group at position 2, a bromine atom at position 3, and a methyl group at position 5. The hydroxy group at position 2 enhances acidity and hydrogen-bonding capacity, while the bromine atom and methyl group contribute to steric and electronic effects .
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-5-methylbenzamide |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(8(10)12)7(11)6(9)3-4/h2-3,11H,1H3,(H2,10,12) |
InChI Key |
VPEXBZVIRYBHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-methylbenzamide typically involves the bromination of 2-hydroxy-5-methylbenzamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 3-Bromo-2-hydroxy-5-methylbenzamide may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. Each step is optimized for yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-hydroxy-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy-methylbenzamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Hydroxy-methylbenzamide.
Substitution: Amino or thiol derivatives of benzamide.
Scientific Research Applications
3-Bromo-2-hydroxy-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom may participate in halogen bonding, further stabilizing the interaction with target proteins or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Substituent and Functional Group Comparison
Key Observations:
Bromine Position: The target compound’s bromine at position 3 distinguishes it from analogs with bromine at position 5 (e.g., compounds in ).
Hydroxy vs. Halogen/Methoxy : The hydroxyl group at position 2 in the target compound increases acidity (pKa ~8–10) compared to chloro (pKa ~-1) or fluoro (pKa ~3) substituents in analogs . This property favors hydrogen bonding in crystal structures or biological targets.
Methyl Group Influence : The methyl group at position 5 in the target compound introduces steric bulk, which may reduce solubility in polar solvents compared to analogs with smaller substituents (e.g., fluoro or methoxy).
Physicochemical and Reactivity Trends
Table 2: Theoretical Property Comparison
Notes:
- The target compound’s hydroxy group enables chelation or coordination chemistry, unlike chloro/fluoro analogs.
- The methyl group at position 5 may sterically hinder reactions at adjacent positions (e.g., C4 or C6).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
